molecular formula C22H18Cl2N2O3 B11542320 N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide

N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide

Cat. No.: B11542320
M. Wt: 429.3 g/mol
InChI Key: WULOXDAILZWBTH-DHRITJCHSA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzyloxy group, a methoxy group, and two chlorine atoms attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2,4-dichlorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar hydrazides are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and aromatic groups. These interactions can lead to the modulation of biological pathways, resulting in various effects such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-benzohydrazide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.

    N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-difluorobenzohydrazide: Contains fluorine atoms instead of chlorine, which can influence its chemical properties and interactions.

    N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dibromobenzohydrazide:

Uniqueness

N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide is unique due to the presence of both benzyloxy and methoxy groups, as well as the dichloro substitution on the benzohydrazide core. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c1-28-21-11-16(7-10-20(21)29-14-15-5-3-2-4-6-15)13-25-26-22(27)18-9-8-17(23)12-19(18)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+

InChI Key

WULOXDAILZWBTH-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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